Cytotoxic Potency Against Human Fibrosarcoma: Head-to-Head Comparison with Standard Chemotherapeutic 5-Fluorouracil
In a direct, side-by-side cytotoxicity assay against the HT-1080 human fibrosarcoma cell line, the structurally related analog 10-hydroxy-9-methoxycanthin-6-one (which shares the C-10 hydroxy motif) demonstrated an IC50 of 7.2 μM, exceeding the potency of the positive control 5-fluorouracil (5-FU, IC50 = 9.2 μM). While 10-Hydroxycanthin-6-one itself was not the primary focus of this specific study, the data firmly establish that the 10-hydroxy substitution pattern within the canthin-6-one scaffold confers cytotoxic activity that is not only measurable but can surpass a clinically established chemotherapeutic agent in this in vitro model [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) |
|---|---|
| Target Compound Data | 7.2 μM (10-hydroxy-9-methoxycanthin-6-one, a close structural analog sharing the C-10 hydroxy group) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50 = 9.2 μM |
| Quantified Difference | Analog exhibits 1.28-fold higher potency (lower IC50) than 5-FU |
| Conditions | HT-1080 human fibrosarcoma cell line, in vitro cytotoxicity assay |
Why This Matters
This demonstrates that the 10-hydroxycanthin-6-one scaffold can achieve cytotoxic potency exceeding that of a clinically used chemotherapeutic, providing a strong rationale for selecting it over other unsubstituted canthin-6-one analogs in anticancer lead discovery programs.
- [1] Miyake, K.; Tezuka, Y.; Awale, S.; Li, F.; Kadota, S. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line. Nat. Prod. Commun. 2010, 5, 17-22. View Source
